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Compound of Interest

Compound Name: 2-Methyl-6-nitroquinoline

Cat. No.: B057331 Get Quote

Introduction: The Imperative for Rigorous
Characterization
2-Methyl-6-nitroquinoline, a derivative of the quinoline scaffold, is a compound of significant

interest in medicinal chemistry and materials science. The presence of the nitro group, a potent

electron-withdrawing moiety, and the methyl group dramatically influences the molecule's

electronic properties, reactivity, and potential biological activity. For researchers and drug

development professionals, establishing an unambiguous identity, purity, and stability profile for

this molecule is a non-negotiable prerequisite for its use in further applications, from synthetic

intermediate to active pharmaceutical ingredient (API) candidate.

This guide provides a multi-faceted analytical strategy, leveraging orthogonal techniques to

build a comprehensive and reliable characterization dossier for 2-Methyl-6-nitroquinoline.

The protocols herein are designed not merely as procedural steps but as self-validating

systems, explaining the causality behind experimental choices to ensure robust and

reproducible data.

Physicochemical and Structural Identifiers
A foundational step in any characterization is the compilation of its key identifiers and

properties.
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Property Value / Identifier Source

IUPAC Name 2-methyl-6-nitroquinoline [1]

Synonyms 6-Nitroquinaldine [1]

CAS Number 613-30-9 [2]

Molecular Formula C₁₀H₈N₂O₂ [2]

Molecular Weight 188.18 g/mol [1]

Monoisotopic Mass 188.0586 Da [1]

Melting Point 162-167 °C [3]

Appearance
Yellow to brown crystalline

powder
[3]

Spectroscopic Elucidation: Confirming Molecular
Structure
Spectroscopic techniques provide fingerprint-level information about the molecular structure,

confirming the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed

information about the carbon-hydrogen framework. While specific experimental spectra for 2-
Methyl-6-nitroquinoline are not widely published, its ¹H and ¹³C NMR spectra can be reliably

predicted based on the known effects of its constituent functional groups on the quinoline core.

[4][5]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of 2-Methyl-6-nitroquinoline in ~0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:

Acquire a standard proton spectrum with a spectral width sufficient to cover the aromatic

(~7-9 ppm) and aliphatic (~2-3 ppm) regions.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the spectra using the residual solvent peak as an internal reference.

Predicted Spectral Data and Interpretation

The electron-withdrawing nitro group at the 6-position will deshield nearby protons and

carbons, shifting their signals downfield. Conversely, the methyl group at the 2-position is

weakly electron-donating.

¹H NMR Predicted Shifts (in CDCl₃) ¹³C NMR Predicted Shifts (in CDCl₃)

~2.7 ppm (s, 3H): Methyl (CH₃) protons. ~25 ppm: Methyl (CH₃) carbon.

~7.4-8.7 ppm (m, 5H): Aromatic protons on the

quinoline ring. Protons nearest the nitro group

(H5, H7) are expected to be the most downfield.

~120-160 ppm: Ten distinct signals

corresponding to the quinoline ring carbons.

Carbons bonded to nitrogen (C2) and the nitro

group (C6) will be significantly affected.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional

groups. The spectrum of 2-Methyl-6-nitroquinoline is dominated by vibrations from the nitro

group and the aromatic quinoline system.[1][2]
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Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR

crystal.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric H₂O and CO₂ signals.

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-

400 cm⁻¹.

Data Analysis: Identify the key absorption bands and compare them to reference values.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Significance

~3100-3000 Aromatic C-H Stretch
Confirms the presence of the

aromatic quinoline ring.[6]

~1600-1450
Aromatic C=C and C=N

Stretch

Characteristic "fingerprint"

region for the quinoline core.[7]

~1550-1500 Asymmetric NO₂ Stretch

Strong and characteristic

absorption confirming the nitro

group.[7]

~1360-1300 Symmetric NO₂ Stretch

Strong and characteristic

absorption confirming the nitro

group.[7]

Chromatographic Analysis: Assessing Purity and
Potency
Chromatographic techniques are essential for separating the target compound from impurities,

byproducts, or degradants, thereby enabling accurate purity assessment and quantification

(assay).
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High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the premier method for determining the purity of

non-volatile, chromophoric compounds like 2-Methyl-6-nitroquinoline.[8] The nitroquinoline

structure possesses a strong UV chromophore, making it highly suitable for this technique.

Workflow for HPLC Purity Analysis
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Sample & Mobile Phase Preparation

Instrumental Analysis

Data Processing

Prepare Mobile Phase
(e.g., ACN/H₂O with 0.1% TFA)

Equilibrate HPLC System
with initial mobile phase

System Readiness

Accurately weigh sample
(~10 mg)

Dissolve in Diluent
(e.g., 50:50 ACN/H₂O)

Dilute to working conc.
(~0.1 mg/mL)

Filter through 0.45 µm
syringe filter

Inject Sample (10 µL)

Injectable Sample

Run Gradient Program

Detect at λmax
(e.g., 254 nm or 348 nm)

Integrate Chromatogram

Calculate Area % of
Main Peak

Report Purity

Click to download full resolution via product page

Caption: Workflow for HPLC Purity Determination.
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Detailed HPLC Protocol

Sample Preparation:

Accurately weigh ~10 mg of 2-Methyl-6-nitroquinoline.

Dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock

solution.

Dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.

Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:
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Parameter Recommended Value Rationale

Column
C18 reverse-phase (e.g., 4.6 x

150 mm, 5 µm)

Industry standard for retaining

non-polar to moderately polar

compounds.

Mobile Phase A
0.1% Trifluoroacetic Acid (TFA)

in Water

TFA acts as an ion-pairing

agent to improve peak shape.

Mobile Phase B Acetonitrile (ACN)
Common organic modifier with

good UV transparency.

Gradient 5% to 95% B over 20 minutes

A broad gradient ensures

elution of the main peak and

any potential impurities with

different polarities.

Flow Rate 1.0 mL/min
Standard analytical flow rate

for a 4.6 mm ID column.

Column Temp. 30 °C

Controlled temperature

ensures reproducible retention

times.

Injection Vol. 10 µL

Detection
UV at 254 nm or determined

λmax

254 nm is a common

wavelength for aromatic

compounds; determining the

specific λmax will improve

sensitivity.

Data Analysis: Purity is calculated by the area percentage of the main peak relative to the

total area of all integrated peaks in the chromatogram.

Gas Chromatography (GC)
For compounds that are both volatile and thermally stable, GC offers high resolution and is

often coupled with mass spectrometry. Given its melting point of ~165°C, 2-Methyl-6-
nitroquinoline is suitable for GC analysis.[3]
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Detailed GC Protocol

Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane

or Ethyl Acetate.

GC Conditions:

Parameter Recommended Value Rationale

Column
DB-5 or HP-5MS (30 m x 0.25

mm, 0.25 µm)

A non-polar column is a good

starting point for aromatic

compounds.

Carrier Gas Helium or Hydrogen

Inlet Temp. 250 °C
Ensures rapid volatilization of

the sample.

Injection Mode Split (e.g., 50:1)
Prevents column overloading

and ensures sharp peaks.

Oven Program

Start at 100°C, ramp at

10°C/min to 280°C, hold for 5

min

Separates components based

on boiling point.

Detector
Flame Ionization Detector

(FID)

Universal detector for organic

compounds, providing

quantitative data.

Detector Temp. 300 °C

Mass Spectrometry: Unambiguous Identity
Confirmation
Mass spectrometry (MS) provides the exact molecular weight and fragmentation patterns,

which serve as a definitive confirmation of the compound's identity.

Workflow for GC-MS Identity Confirmation
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Sample Preparation

GC-MS Analysis

Data Interpretation

Prepare dilute solution
(~1 mg/mL in DCM/EtOAc)

Inject into GC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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